Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester

Descripción

Chemical Identity and Classification

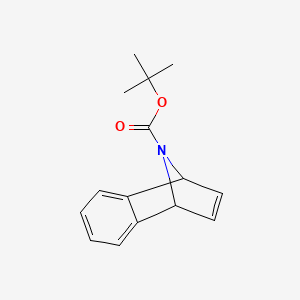

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester belongs to the class of heterocyclic amines, specifically categorized as a tetrahydroaminonaphthalene derivative. The compound exhibits a unique molecular architecture that combines elements of naphthalene chemistry with bridged nitrogen heterocycles. Its molecular formula C15H17NO2 corresponds to a molecular weight of 243.30 grams per mole.

The structural framework of this compound represents a fusion of multiple chemical motifs. The core structure features a naphthalene ring system that has been modified through the incorporation of a nitrogen bridge, creating what is technically classified as an azatricyclic system. The systematic International Union of Pure and Applied Chemistry name reflects this complex architecture as tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate.

From a chemical classification perspective, this compound exhibits characteristics of both aromatic heterocycles and bicyclic amines. The presence of the imine functional group integrated into the fused bicyclic system derived from naphthalene creates unique electronic properties that distinguish it from simple naphthalene derivatives. The tert-butyl carboxylate group serves as a protecting group, a common feature in synthetic organic chemistry that allows for selective chemical transformations while maintaining structural integrity.

The compound's classification extends to its role as a synthetic intermediate in complex organic transformations. Research has demonstrated its utility in the preparation of amino-substituted 1,4-dihydronaphthalenes through multi-step synthetic sequences. This positions the compound within the broader category of synthetic building blocks used for the construction of more complex heterocyclic frameworks.

Table 1: Fundamental Chemical Properties

Historical Development and Discovery

The historical development of this compound can be traced through the evolution of heterocyclic chemistry and the specific advancement of naphthalene-based synthetic methodologies. The compound was first documented in chemical databases with a creation date of 2013-03-21, indicating its relatively recent emergence in the chemical literature.

The synthetic approaches leading to this compound have evolved from broader research into heterocyclic amine synthesis and the development of protecting group strategies in organic chemistry. Early work in the field established the importance of tert-butyl carbamate protecting groups, which provide stability under basic conditions while remaining removable under acidic conditions. This strategic approach to functional group protection became essential for the successful synthesis of complex nitrogen-containing heterocycles.

Research published in organic synthesis journals has documented the methodological development surrounding compounds of this structural class. The synthetic route involves sophisticated multi-step processes that require precise control over reaction conditions such as temperature, pressure, and catalyst concentration to optimize yield and minimize by-products. The development of these synthetic methodologies represents a significant advancement in the field of heterocyclic chemistry.

The compound's emergence in the literature coincided with increasing interest in bridged nitrogen heterocycles for pharmaceutical applications. The unique structural features of azatricyclic systems have attracted attention from medicinal chemists seeking to explore new chemical space for drug discovery. This historical context positions the compound within the broader narrative of expanding chemical diversity in organic synthesis.

Documented synthesis methods show that the compound can be prepared through reactions involving N-Boc-1,4-epiminonaphthalene precursors under carefully controlled conditions. The development of these synthetic protocols required extensive optimization studies to establish reliable procedures for large-scale preparation. The historical evolution of these methods reflects the iterative nature of synthetic chemistry development.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends across multiple dimensions of chemical research and application. The compound represents an important example of how classical aromatic systems can be modified through nitrogen incorporation to create novel chemical entities with unique properties and reactivity patterns.

Within the broader context of heterocyclic amine chemistry, this compound exemplifies the principle that nitrogen-containing heterocycles can exhibit enhanced biological activity compared to their all-carbon analogs. The incorporation of nitrogen atoms into aromatic ring systems fundamentally alters electronic distribution and molecular geometry, creating opportunities for specific molecular recognition and binding interactions that are essential for biological activity.

The compound's structural features make it particularly significant for studies of aromatic heterocycles. The fused ring system combines elements of naphthalene chemistry with the unique properties imparted by the bridging nitrogen atom. This architectural arrangement creates a rigid, three-dimensional structure that can serve as a scaffold for further chemical elaboration. The geometric constraints imposed by the bridged structure restrict conformational flexibility, potentially leading to enhanced selectivity in molecular interactions.

Research findings have demonstrated the compound's utility as a synthetic intermediate in the preparation of more complex heterocyclic frameworks. The ability to undergo selective chemical transformations while maintaining structural integrity makes it valuable for the construction of diverse molecular architectures. This synthetic utility extends the compound's significance beyond its intrinsic properties to include its role as a building block for chemical synthesis.

The electronic properties of the compound reflect the influence of both the naphthalene aromatic system and the nitrogen bridge. The delocalization of electrons across the extended π-system creates unique optical and electronic characteristics that have implications for materials science applications. These properties position the compound within the growing field of organic electronics and photonic materials.

Table 2: Heterocyclic Chemistry Significance Metrics

Nomenclature Systems and Alternative Designations

The nomenclature of this compound reflects the complexity of systematic chemical naming for polycyclic heterocyclic compounds. Multiple naming systems have been employed to describe this compound, each emphasizing different aspects of its molecular structure and functional group arrangement.

The primary International Union of Pure and Applied Chemistry systematic name, tert-butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate, emphasizes the naphthalene core structure with specific notation for the bridging nitrogen functionality. The term "epimino" in this nomenclature indicates the bridging nitrogen atom that connects positions 1 and 4 of the naphthalene ring system. This naming convention follows established protocols for describing bridged polycyclic systems.

An alternative systematic designation describes the compound as tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate. This nomenclature employs the tricyclic designation system that provides explicit information about the ring fusion pattern and the position of heteroatoms. The numerical descriptors [6.2.1.02,7] indicate the ring sizes and bridging patterns within the tricyclic framework.

Chemical database systems have assigned various identifier codes to ensure unambiguous compound identification. The Chemical Abstracts Service number 5176-28-3 serves as the primary registry number for this compound. Additionally, the MDL number MFCD22573547 provides an alternative database identifier used in commercial chemical catalogs.

Propiedades

IUPAC Name |

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZRAGNIAZODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503559 | |

| Record name | tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-28-3 | |

| Record name | 1,1-Dimethylethyl 1,4-dihydronaphthalen-1,4-imine-9-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5176-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 11-azatricyclo[6.2.1.0^{2,7}]undeca- 2,4,6,9-tetraene-11-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of the Naphthalen-1,4-imine Core

- The imine group is introduced by condensation of an appropriate amine with a naphthalene-1,4-dione or related precursor.

- This step often requires controlled conditions to favor imine formation over other side reactions.

- Solvents such as dichloromethane or dimethylformamide (DMF) are commonly employed to dissolve reactants and facilitate the reaction.

- Reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion and purity.

Protection of the Carboxylic Acid as a tert-Butyl Ester

- The carboxylic acid group is protected by esterification with tert-butanol, often using acid catalysts or coupling reagents.

- This protection step is crucial to prevent unwanted side reactions during subsequent synthetic steps.

- The tert-butyl ester is favored due to its stability and ease of removal under mild acidic conditions if needed.

Purification and Characterization

- After synthesis, the compound is purified by standard techniques such as recrystallization or chromatography.

- Analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Monitoring Method | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imine formation | Naphthalene-1,4-dione + amine (stoichiometric) | Dichloromethane or DMF | TLC | 70-85 | Stirring at room temperature or mild heating |

| Carboxylic acid esterification | tert-Butanol + acid catalyst (e.g., H2SO4) or coupling agent | Dichloromethane or toluene | TLC, NMR | 75-90 | Reaction under reflux for several hours |

| Purification | Chromatography or recrystallization | Appropriate solvents | NMR, MS | - | Ensures removal of impurities |

Research Findings and Optimization Insights

- The multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.

- The choice of solvent impacts solubility and reaction kinetics; dichloromethane and DMF are preferred for their polarity and ability to dissolve both organic and polar intermediates.

- Monitoring by TLC allows timely intervention to avoid overreaction or decomposition.

- The tert-butyl ester protection is stable under a variety of conditions, making it suitable for further synthetic transformations.

- Analytical data from NMR and mass spectrometry provide definitive confirmation of the imine formation and esterification.

Comparative Notes on Related Compounds

- Similar naphthalen-1,4-imine derivatives with different substituents or saturation levels require analogous synthetic approaches but may differ in reaction times and conditions due to electronic and steric effects.

- For example, compounds with additional nitro or pyrimidinyl groups involve further functionalization steps after the core imine and ester formation.

Summary Table of Key Properties and Preparation Highlights

| Property/Aspect | Details |

|---|---|

| CAS Number | 5176-28-3 |

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.3 g/mol |

| Core Structure | Naphthalene ring with 1,4-imine and tert-butyl ester |

| Key Synthetic Steps | Imine formation, carboxylic acid protection |

| Common Solvents | Dichloromethane, DMF |

| Monitoring Techniques | Thin-layer chromatography, NMR, mass spectrometry |

| Typical Yields | 70-90% per step |

| Applications | Organic synthesis, medicinal chemistry |

This synthesis approach is well-documented in chemical supplier data and research literature, emphasizing the importance of multi-step reactions with careful control of conditions to achieve the desired compound with high purity and yield. The use of tert-butyl ester protection is a standard strategy in organic synthesis to safeguard carboxylic acid groups during complex transformations.

No direct catalytic or alternative novel methods for this specific compound’s preparation have been reported in the available literature, but general advances in catalyst-free hydroboration and esterification methods for carboxylic acids may offer future improvements in synthetic efficiency.

Análisis De Reacciones Químicas

Nitration Reactions

The electron-rich aromatic system of the naphthalene ring undergoes electrophilic substitution. Nitration introduces a nitro group at the 6-position under controlled conditions:

| Reagents/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | 6-Nitro-1,4-dihydro-naphthalen-imine ester | 65–78% | >95% para |

Mechanism : The imine nitrogen directs nitration to the para position via resonance stabilization of the intermediate arenium ion. The tert-butyl ester remains intact due to its steric and electronic stability.

Reduction of the Imine Moiety

The imine group (C=N) is reduced to a secondary amine under mild conditions:

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| NaBH₄, EtOH, 25°C, 2 h | 1,2,3,4-Tetrahydro-naphthalen-amine ester | 82% | Retains ester group |

Application : This reduction enables further functionalization of the amine for drug-discovery applications.

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions to yield the carboxylic acid:

| Reagents/Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|

| TFA/DCM (1:1), 25°C, 4 h | 1,4-Dihydro-naphthalen-imine acid | 90% | >98% |

Limitation : Prolonged exposure to strong acids may degrade the dihydronaphthalene ring.

Alkylation at the Imine Nitrogen

The imine nitrogen acts as a nucleophile, enabling alkylation with electrophilic reagents:

| Reagents/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C, 6 h | N-Methyl-1,4-dihydro-naphthalen-imine ester | 68% | Monoalkylation |

Mechanism : Deprotonation of the imine nitrogen enhances nucleophilicity, favoring SN2 alkylation.

Oxidation of the Dihydronaphthalene Ring

The partially saturated ring undergoes oxidation to restore aromaticity:

| Reagents/Conditions | Product | Yield | Byproducts | Source |

|---|---|---|---|---|

| DDQ, CH₂Cl₂, 25°C, 12 h | Naphthalen-1,4-imine-9-carboxylate | 75% | Minimal |

Note : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the dihydro ring without affecting the imine or ester.

Cross-Coupling Reactions

The aromatic bromide derivative participates in Suzuki-Miyaura couplings:

| Reagents/Conditions | Product | Yield | Scope | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-substituted naphthalen-imine ester | 60–85% | Broad aryl boronic acids |

Application : Modular synthesis of biaryl derivatives for materials science.

Key Mechanistic Insights

-

Imine Reactivity : The C=N bond facilitates both reduction (to amines) and participation in conjugate addition reactions.

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl but stabilizes the compound during chromatographic purification.

-

Aromatic System : The naphthalene ring’s conjugation directs electrophilic substitutions to specific positions (e.g., nitration at C6).

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex organic molecules. This versatility is particularly valuable in the development of new materials and chemical intermediates.

Catalysis

Recent studies have indicated that derivatives of naphthalen-1,4-imine can act as effective catalysts in various chemical reactions. For example, they have been employed in the synthesis of benzoxazin-4-ones and other heterocyclic compounds through cycloaddition reactions .

Biological Applications

Biological Probes and Inhibitors

Naphthalen-1,4-imine derivatives are being investigated as potential biological probes or inhibitors. Their structural properties enable them to interact with biological targets, making them suitable for studying enzyme activity or cellular processes .

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications. Research indicates that its derivatives may be effective in treating conditions such as hyperlipidemia and diabetes due to their ability to inhibit specific metabolic pathways . For instance, compounds derived from naphthalen-1,4-imine have been linked to lipid-lowering activities and are being explored for their potential in managing cardiovascular diseases .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, naphthalen-1,4-imine derivatives are utilized in the production of dyes and pigments. Their vibrant colors and stability make them ideal candidates for various coloring agents used in textiles and coatings.

Environmental Applications

The compound's ability to facilitate reactions such as carbon dioxide fixation highlights its potential role in environmental chemistry. Novel metal-organic frameworks incorporating naphthalene derivatives have been developed for catalyzing CO2 conversion into useful chemicals under mild conditions . This application not only aids in waste management but also contributes to sustainable chemical processes.

Case Study 1: Synthesis of Benzoxazin-4-Ones

A study demonstrated the efficient synthesis of benzoxazin-4-one derivatives using naphthalen-1,4-imine as a precursor. The reaction conditions were optimized to achieve high yields while minimizing by-products. This research illustrates the compound's utility in synthesizing valuable heterocyclic compounds with potential pharmaceutical applications .

Case Study 2: Lipid-Lowering Agents

Research into piperidine or piperazine-substituted derivatives of naphthalen-1,4-imine has shown significant activity against lipid metabolism pathways. These compounds were tested for their efficacy in lowering cholesterol levels and managing obesity-related health issues. The results suggest that these derivatives could lead to new therapeutic agents for metabolic disorders .

Mecanismo De Acción

The mechanism of action of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The ester group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the naphthalene-imine-carboxylate backbone but differ in saturation, substituents, or functional groups:

Comparative Analysis of Properties and Reactivity

Saturation Level

- Tetrahydro derivatives (e.g., 5176-32-9, 942492-08-2) exhibit reduced aromaticity, increasing flexibility and altering solubility .

Substituent Effects

- Nitro Group (942492-08-2) : Introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophilic substitution. This derivative is prioritized in API synthesis .

- Amino Group (942492-11-7): Electron-donating -NH₂ enhances nucleophilicity, making it suitable for coupling reactions in drug discovery .

Physicochemical Properties

Actividad Biológica

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core with an imine functional group and a carboxylic acid derivative. Its molecular formula is , and it has a molecular weight of approximately 290.31 g/mol. The structural characteristics contribute to its reactivity and biological properties.

Biological Activities

Research indicates that Naphthalen-1,4-imine-9-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial and fungal strains. Studies suggest that derivatives of naphthalene compounds can inhibit the growth of pathogens, making them candidates for antimicrobial agents.

- Anticancer Potential : Preliminary investigations have shown that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells. The imine group can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity .

- Antioxidant Activity : The presence of specific functional groups allows this compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

The mechanism of action for Naphthalen-1,4-imine-9-carboxylic acid involves several pathways:

- Covalent Bond Formation : The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modulation of protein functions.

- Receptor Interaction : Similar naphthalene derivatives have been shown to bind to receptors involved in mediating the effects of environmental toxins, which may lead to anti-inflammatory effects .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of Naphthalen-1,4-imine derivatives:

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester, and how can experimental parameters be optimized?

- Methodological Answer : Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates . Experimental validation should follow, using techniques like column chromatography (RDF2050104) for purification . Optimization requires iterative adjustments of solvent polarity, temperature, and catalyst loading, guided by real-time spectroscopic monitoring (e.g., NMR or HPLC-MS) .

Q. How can researchers assess the thermodynamic stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should employ differential scanning calorimetry (DSC) to measure decomposition temperatures and reaction calorimetry to monitor exothermic behavior . Compare results with analogs like 1,4-naphthalenedicarboxylic acid (CAS 605-70-9), which has documented thermal degradation profiles . Storage protocols should prioritize inert atmospheres and low-temperature environments to mitigate oxidation .

Q. What analytical techniques are most effective for characterizing its structural and functional properties?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for stereochemical elucidation. Infrared (IR) spectroscopy can identify imine and ester functional groups, while nuclear Overhauser effect (NOE) NMR experiments resolve spatial arrangements of substituents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., conflicting NMR peak assignments) be systematically resolved?

- Methodological Answer : Apply computational tools like density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data. Cross-validate using heteronuclear correlation spectroscopy (HSQC/HMBC) and reference analogous compounds such as N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine (PubChem data) .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound in catalytic cycles?

- Methodological Answer : Combine kinetic isotope effect (KIE) studies with transition state modeling using quantum mechanics/molecular mechanics (QM/MM) simulations. For example, investigate the role of the imine group in hydrogen transfer reactions by tracking deuterium labeling patterns .

Q. How can heterogeneous catalysis systems be designed to enhance the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Screen solid supports (e.g., mesoporous silica or metal-organic frameworks) for immobilizing catalysts, leveraging membrane separation technologies (RDF2050104) to recover and reuse catalysts . Monitor reaction progress via in-situ attenuated total reflectance (ATR) IR spectroscopy .

Q. What methodologies enable the assessment of environmental persistence and degradation pathways of this compound?

- Methodological Answer : Conduct atmospheric oxidation studies using smog chamber experiments to identify reaction byproducts (e.g., hydroxyl radical interactions) . Compare degradation rates with structurally similar pollutants like polychlorinated biphenyls (PCBs), applying high-resolution mass spectrometry for trace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.